REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:12])[CH:3]=1.[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>C(OCCO)C>[CH3:12][C:4]1[CH:3]=[C:2]([N:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC2=CC=CC=C12)C
|
Name
|
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 140° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure, toluene
|
Type
|
ADDITION
|
Details
|
was added (2×100 ml)
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added 0.5 M NaOH (100 ml)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with a mixture of dichloromethane/diethylether/ethyl acetate (1:1:1, 3×100 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=CC=CC=C2C(=C1)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.5 mmol | |
AMOUNT: MASS | 2.78 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |